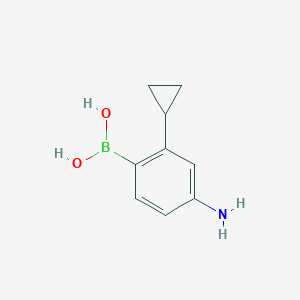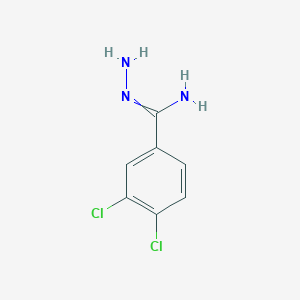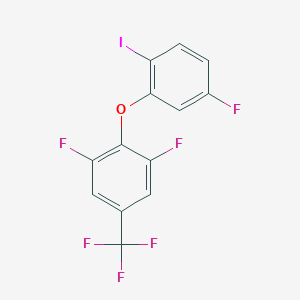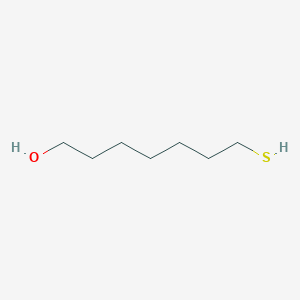
7-Sulfanylheptan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Sulfanylheptan-1-OL is an organic compound with the molecular formula C7H16OS It is a type of thiol, characterized by the presence of a sulfur atom bonded to a hydrogen atom Thiols are known for their strong and often unpleasant odors, which are reminiscent of garlic or rotten eggs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Sulfanylheptan-1-OL typically involves the introduction of a thiol group (-SH) into a heptanol backbone. One common method is the reaction of heptanal with hydrogen sulfide (H2S) in the presence of a reducing agent. This reaction can be carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of catalytic hydrogenation of heptanal in the presence of a sulfur source. This process can be optimized for higher yields and purity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
7-Sulfanylheptan-1-OL undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form heptanol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Heptanol.
Substitution: Various substituted heptanols depending on the nucleophile used.
Applications De Recherche Scientifique
7-Sulfanylheptan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological systems, particularly in the context of thiol-based redox reactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant.
Industry: Used in the production of fragrances and flavors due to its strong odor profile.
Mécanisme D'action
The mechanism of action of 7-Sulfanylheptan-1-OL involves its ability to participate in redox reactions. The thiol group can undergo oxidation and reduction, making it a key player in maintaining redox balance in biological systems. It can also interact with various molecular targets, including enzymes and proteins, through the formation of disulfide bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Sulfanylheptan-1-OL: Similar structure but with the thiol group at a different position.
3-Sulfanylhexan-1-OL: A shorter chain analog with similar chemical properties.
4-Methyl-4-sulfanylpentan-2-one: Another thiol compound with a different functional group arrangement.
Uniqueness
7-Sulfanylheptan-1-OL is unique due to its specific structure, which influences its reactivity and applications
Propriétés
Numéro CAS |
131215-91-3 |
|---|---|
Formule moléculaire |
C7H16OS |
Poids moléculaire |
148.27 g/mol |
Nom IUPAC |
7-sulfanylheptan-1-ol |
InChI |
InChI=1S/C7H16OS/c8-6-4-2-1-3-5-7-9/h8-9H,1-7H2 |
Clé InChI |
LSLIREXBGQDXDX-UHFFFAOYSA-N |
SMILES canonique |
C(CCCO)CCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,8-Dibromodibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione](/img/structure/B14089739.png)
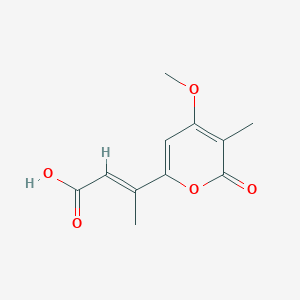
![5-butyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B14089746.png)
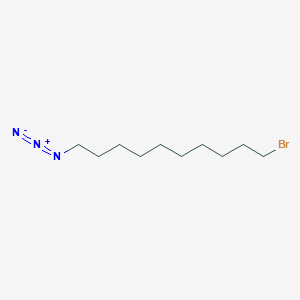

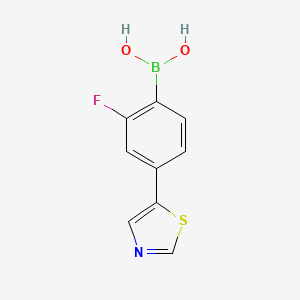
![7-Chloro-1-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089779.png)
![7-Bromo-1-(2,5-dimethoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089790.png)



